5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid
Overview
Description
5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative with a unique structure that includes a phenylethyl group
Mechanism of Action
Target of Action
The primary target of 5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid is the enzyme enoyl-acyl carrier protein reductase (InhA) . This enzyme plays a key role in the biosynthesis of mycolic acids, which are essential components of the cell wall in mycobacteria .
Mode of Action
The compound interacts with its target, InhA, by inhibiting its activity . This inhibition disrupts the biosynthesis of mycolic acids, leading to a disruption in the formation of the bacterial cell wall .
Biochemical Pathways
The affected pathway is the fatty acid biosynthesis pathway (FASII) . The inhibition of InhA disrupts this pathway, preventing the production of mycolic acids. This leads to downstream effects such as the disruption of cell wall formation and ultimately, the death of the bacteria .
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of the bacterial cell wall formation. This is due to the inhibition of mycolic acid biosynthesis, which leads to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid typically involves the condensation of itaconic acid with appropriate amines. One common method involves the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at temperatures ranging from 140°C to 165°C . This reaction yields a series of 5-oxopyrrolidine-3-carboxylic acids, including the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug development, particularly for its antimicrobial and antiproliferative activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s biological activity is of interest for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
5-Oxo-1-(4-aminosulfonyl)phenylpyrrolidine-3-carboxylic acid: This derivative includes an aminosulfonyl group, which imparts different biological activities.
Uniqueness
5-Oxo-1-((s)-1-phenylethyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenylethyl group enhances its potential as a pharmacophore in drug development.
Properties
IUPAC Name |
5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKWSDAMXTRHE-FTNKSUMCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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